Cas no 676993-19-4 (6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide)

6-Chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide is a synthetic organic compound featuring a pyridine core substituted with a chloro group at the 6-position and a carboxamide moiety at the 3-position, linked to a 4-fluorobenzyl group. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both chloro and fluoro substituents enhances its reactivity and selectivity in cross-coupling reactions, while the carboxamide group offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for applications requiring precise functionalization, such as targeted drug discovery or specialty chemical synthesis.
6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide structure
676993-19-4 structure
Product Name:6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide
CAS No:676993-19-4
MF:C13H10ClFN2O
MW:264.682705402374
CID:3298979
PubChem ID:5212885
Update Time:2025-10-31

6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-PYRIDINECARBOXAMIDE, 6-CHLORO-N-[(4-FLUOROPHENYL)METHYL]-
    • 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide
    • 676993-19-4
    • 6-Chloro-N-(4-fluoro-benzyl)-nicotinamide
    • starbld0006651
    • ADZFLGUYHNISSP-UHFFFAOYSA-N
    • Z26779841
    • AKOS000152208
    • 6-chloro-N-(4-fluorobenzyl)nicotinamide
    • EN300-14407359
    • 6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide
    • SCHEMBL5083105
    • Inchi: 1S/C13H10ClFN2O/c14-12-6-3-10(8-16-12)13(18)17-7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,17,18)
    • InChI Key: ADZFLGUYHNISSP-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=CC=C1C(NCC1=CC=C(F)C=C1)=O

Computed Properties

  • Exact Mass: 264.0465688Da
  • Monoisotopic Mass: 264.0465688Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42Ų

6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide Pricemore >>

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Additional information on 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide

Introduction to 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide (CAS No. 676993-19-4)

6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 676993-19-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine derivative class, a family of heterocyclic molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide, particularly the presence of a chloro substituent at the 6-position of the pyridine ring and a fluoro group on the phenyl ring, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide involve meticulous chemical methodologies that ensure high purity and yield. The process typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group transformations, which are optimized to achieve the desired molecular structure. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structural integrity of the compound.

One of the most compelling aspects of 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide is its potential as a pharmacological tool. The combination of chloro and fluoro substituents in its structure enhances its binding affinity to biological targets, making it a promising candidate for drug discovery. Recent studies have highlighted its role in modulating various cellular pathways, particularly those involved in inflammation, neurodegeneration, and cancer progression. The fluorine atom, in particular, is known for its ability to improve metabolic stability and binding interactions with enzymes and receptors.

In the realm of medicinal chemistry, 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide has been investigated for its potential applications in developing novel therapeutic agents. Researchers have explored its derivatives to enhance pharmacokinetic properties such as solubility, bioavailability, and target specificity. The pyridine core is a common scaffold in many drugs due to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The chloro substituent at the 6-position further enhances these interactions by increasing electronic density at specific sites on the molecule.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide for drug discovery. Molecular docking simulations have been used to predict binding affinities with various protein targets, providing insights into potential mechanisms of action. These computational approaches complement traditional experimental methods by allowing rapid evaluation of large libraries of compounds, thereby accelerating the drug development process.

The biological activity of 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide has been studied in vitro using cell-based assays. Initial findings suggest that it exhibits inhibitory effects on certain enzymes and receptors implicated in diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate these pathways may lead to novel therapeutic strategies for neurodegenerative disorders. Additionally, its interaction with inflammatory pathways has been explored, indicating potential applications in treating chronic inflammatory conditions.

Another area of interest is the role of 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide in cancer research. Preclinical studies have demonstrated its ability to inhibit proliferation and induce apoptosis in cancer cell lines. The precise mechanisms underlying these effects are being elucidated through detailed molecular studies. Researchers are particularly interested in how the compound interacts with key signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in various cancers.

The development of 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide as a lead compound for drug discovery also involves considerations of synthetic accessibility and scalability. Efficient synthetic routes must be established to produce sufficient quantities for preclinical testing without compromising purity or yield. Collaborative efforts between synthetic chemists and biologists are essential to ensure that promising compounds like this one can transition from laboratory research to clinical trials.

Future directions for research on 6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide include exploring its potential in combination therapies with other drugs or small molecules. Combination approaches have shown promise in overcoming drug resistance and improving treatment outcomes in various diseases. Additionally, investigating the compound's pharmacokinetic profile will be crucial for understanding its behavior in vivo and optimizing dosing regimens.

In conclusion,6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide (CAS No. 676993-19-4) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and development. Its unique structural features make it a versatile tool for modulating biological pathways associated with various diseases. As research continues to uncover new applications for this compound,6-chloro-N-(4-fluorophenyl)methylpyridine-3-carboxamide is poised to play a crucial role in shaping future therapeutic strategies.

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